molecular formula C20H20ClNO4 B2524818 N-Fmoc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid CAS No. 1335042-84-6

N-Fmoc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid

Cat. No. B2524818
M. Wt: 373.83
InChI Key: IOAUVNOTPSLZIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Fmoc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid is a derivative of amino acids that is not directly discussed in the provided papers. However, the papers do discuss related compounds that are used in the synthesis of peptide mimics and drug design. For instance, the synthesis of enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid is in demand for its bioisostere properties of leucine in drug design . Another related compound is 2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid, which is used for the synthesis of neoglycopeptides that mimic O-linked glycopeptides .

Synthesis Analysis

The synthesis of related compounds involves the use of protective groups such as Fmoc (9-fluorenylmethoxycarbonyl) and Boc (t-butyloxycarbonyl) to protect the amino groups during the synthesis process. The paper on the asymmetric synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid describes a large-scale preparation method that uses a recyclable chiral auxiliary to form a Ni(II) complex with a glycine Schiff base, followed by alkylation and disassembly to produce the N-Fmoc derivative . The synthesis of 2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid starts from Boc-Ser-OH and achieves over 40% overall yield, demonstrating the efficiency of the Fmoc chemistry-based solid-phase peptide synthesis .

Molecular Structure Analysis

While the molecular structure of N-Fmoc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid is not explicitly described in the papers, the structure of related compounds suggests that the presence of Fmoc and Boc groups provides steric hindrance and protection for the amino groups. The molecular structure of these compounds is designed to facilitate subsequent reactions, such as glycosylation in the case of neoglycopeptide mimics .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the formation of Schiff bases, alkylation reactions, and the use of protective groups that can be removed after the synthesis is complete. The Fmoc group, in particular, is used for its ability to be removed under mild basic conditions, which is a common step in solid-phase peptide synthesis . The resulting peptides can then undergo further reactions, such as glycosylation, to produce glycoconjugates .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Fmoc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid would likely be influenced by the presence of the Fmoc protective group, which is known to increase hydrophobicity and improve solubility in organic solvents. The related compounds discussed in the papers are synthesized and handled in a way that suggests they are stable under the conditions used for peptide synthesis and can be manipulated to produce a variety of peptide-based structures .

Scientific Research Applications

Developmental Toxicity of Perfluoroalkyl Acids

Perfluoroalkyl acids, including derivatives, have been studied for their widespread industrial applications and potential developmental toxicity. While not directly related to N-Fmoc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid, this research provides a foundation for understanding the toxicological profile of chemically related compounds. Lau, Butenhoff, and Rogers (2004) provide a comprehensive overview of the hazards inherent in these compounds, emphasizing the need for further research to support risk assessments of perfluorinated organic chemicals (Lau, Butenhoff, & Rogers, 2004).

Impurities in Peptide Medicines

The synthesis of peptides, possibly including N-Fmoc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid as a building block, is critical in pharmaceutical development. D'Hondt et al. (2014) discuss the commonly observed peptide-related impurities in peptide medicines, underscoring the importance of controlling these impurities for the efficacy and safety of peptide drugs. This includes a structured overview of SPPS-related impurities and their influence on drug discovery and development (D'Hondt et al., 2014).

Pharmacological Significance of Human Flavin-containing Monooxygenases

Research into the role of human flavin-containing monooxygenases (FMO) in drug metabolism, including potentially compounds similar to N-Fmoc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid, highlights the complexity of drug interactions and the metabolic pathways involved. Cashman and Zhang (2006) review the pharmacological and toxicological significance of FMO, detailing how genetic variability and allelic variation contribute to individual differences in drug metabolism (Cashman & Zhang, 2006).

Removal of PFAS from Water

The environmental persistence and potential toxicity of per- and polyfluoroalkyl substances (PFAS) highlight the importance of developing effective removal strategies. Research on adsorption techniques for removing PFAS from water provides insight into environmental remediation efforts that may be relevant to managing waste and effluents related to the synthesis and use of complex chemicals like N-Fmoc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid. Gagliano et al. (2019) discuss the role of PFAS chain length, the effect of organic matter on adsorption, and challenges in adsorbent regeneration, offering a comprehensive review of current methodologies (Gagliano et al., 2019).

Safety And Hazards

While specific safety and hazard information for N-Fmoc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid was not found, general safety measures for handling Fmoc-protected amino acids include ensuring adequate ventilation and using personal protective equipment as required .

Future Directions

The use of Fmoc-protected amino acids, including N-Fmoc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid, in peptide synthesis is a growing field with potential for further development . The ability to control the morphologies resulting from self-assembly of Fmoc modified aliphatic single amino acids is a promising area of research .

properties

IUPAC Name

4-chloro-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO4/c1-20(12-21,10-18(23)24)22-19(25)26-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOAUVNOTPSLZIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)(CCl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Fmoc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid

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